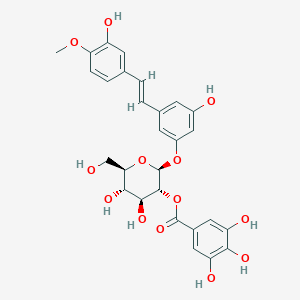
4-(tert-Butyl)picolinimidamide hydrochloride
Vue d'ensemble
Description
The compound "4-(tert-Butyl)picolinimidamide hydrochloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and structural motifs that can help infer some aspects of the compound . For instance, the presence of a tert-butyl group and a picolinoyl moiety can be seen in the context of the macrocyclic tris(picolinolato)-4-tert-butylcalix arene and the planarized aminobenzonitrile derivatives discussed in the papers .
Synthesis Analysis
The synthesis of related compounds involves the reaction of a tert-butylcalix arene with picolinoyl chloride, leading to a product with picolinoylato groups attached to the calixarene . This process is influenced by steric hindrance and intramolecular interactions, which could also be relevant in the synthesis of "4-(tert-Butyl)picolinimidamide hydrochloride". The synthesis details of the exact compound are not provided in the papers.
Molecular Structure Analysis
The molecular structure of related compounds shows significant intramolecular interactions, as seen in the macrocyclic tris(picolinolato)-4-tert-butylcalix arene, which exhibits an unusual rigidity due to these interactions . Similarly, the planarized structure of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline facilitates intramolecular charge transfer . These findings suggest that "4-(tert-Butyl)picolinimidamide hydrochloride" may also exhibit unique structural features due to the presence of the tert-butyl group and the picolinimidamide moiety.
Chemical Reactions Analysis
The papers discuss the intramolecular charge transfer in compounds with tert-butyl groups and their derivatives . Although the exact chemical reactions of "4-(tert-Butyl)picolinimidamide hydrochloride" are not detailed, the related research indicates that the tert-butyl group can influence the electronic properties and reactivity of the molecule, potentially affecting its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(tert-Butyl)picolinimidamide hydrochloride" can be partially inferred from the properties of structurally related compounds. For example, the macrocyclic tris(picolinolato)-4-tert-butylcalix arene shows an unusual chemical shift in its NMR spectrum, which could suggest that "4-(tert-Butyl)picolinimidamide hydrochloride" might also display atypical NMR characteristics . Additionally, the strong binding affinity of 4-picoline-2,2':6',2''-terpyridine-platinum(II) to DNA suggests that the picolinoyl moiety can contribute to significant intermolecular interactions .
Applications De Recherche Scientifique
Antimalarial Drug Development
4-Aminoquinolines, structurally related to 4-(tert-Butyl)picolinimidamide hydrochloride, have been explored for their potential in antimalarial drug development. For instance, N-tert-butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed through a public-private partnership. It demonstrates excellent activity against Plasmodium falciparum and rodent malaria parasites, with a full preclinical development program established for this class of antimalarials (O’Neill et al., 2009).
Radiochemical Applications
Research on ligands like H₂dedpa and H₄octapa, which utilize tert-butyl esters as protecting groups for picolinic acid moieties, indicates their potential application in radiochemical studies. These ligands have shown high thermodynamic stability and suitability in solution chemistry, suggesting their competence for future radiopharmaceutical applications involving yttrium isotopes (Price et al., 2014).
Catalytic and Chemical Reaction Studies
The study of hydrocarbon oxidation mediated by iron complexes of the picolinic acid anion demonstrates the generation of carbon- and oxygen-centered radicals, indicating the relevance of such compounds in catalytic oxidation processes (Kiani et al., 2000). Additionally, the investigation of binary ionic liquid mixtures, including tert-alkyl picolinium salts, reveals their ability to influence reaction rates through solvent structure modifications (Weber et al., 2012).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the synthesis of compounds containing tert-butyl groups, like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, has demonstrated chemoselectivity and high yield under mild conditions. This indicates the utility of tert-butyl derivatives in synthesizing various pharmaceutical agents (Ouchi et al., 2002).
Material Science
The study of materials like poly[hexakis(4-hydroxyphenoxy)cyclotriphosphazene], incorporating tert-butyl moieties, has been insightful for understanding the nucleophilic addition processes and the formation of specific molecular structures, which are crucial in material science applications (Luther et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
4-tert-butylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-10(2,3)7-4-5-13-8(6-7)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNFKWSBGAPTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704304 | |
| Record name | 4-tert-Butylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)picolinimidamide hydrochloride | |
CAS RN |
949010-62-2 | |
| Record name | 4-tert-Butylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



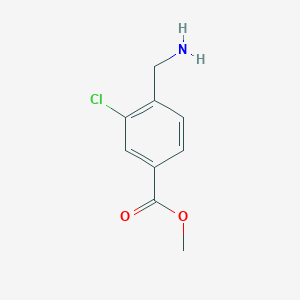

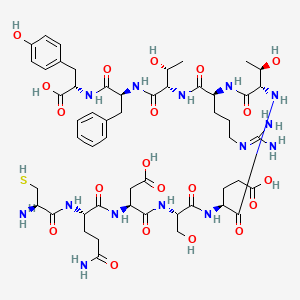
![(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole](/img/no-structure.png)

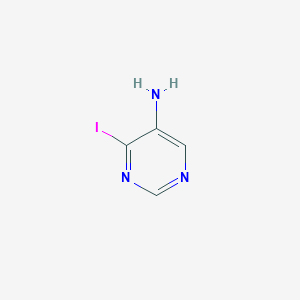

![4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide](/img/structure/B3030672.png)
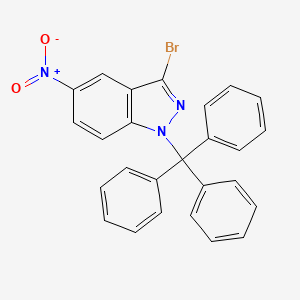
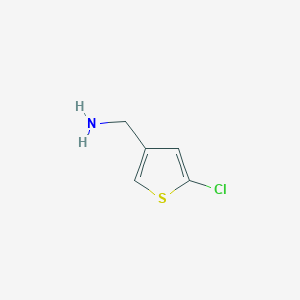
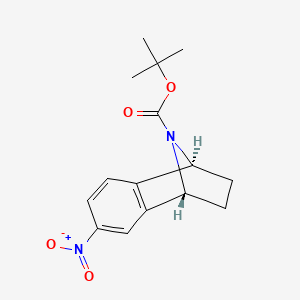

![1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B3030683.png)
